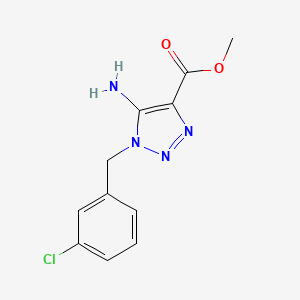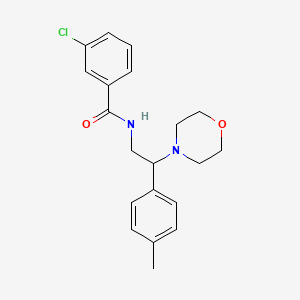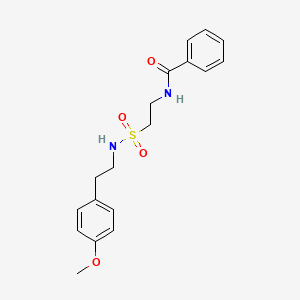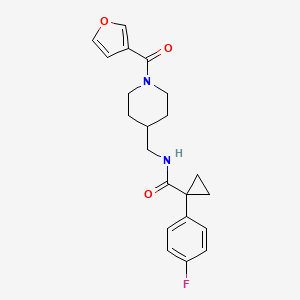![molecular formula C21H20O3S B2768652 2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol CAS No. 252026-32-7](/img/structure/B2768652.png)
2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol” is a chemical compound with the molecular formula C21H20O3S . It is a complex organic molecule that contains a sulfonyl group attached to a 3-methylphenyl group, and a diphenyl ethanol group .
Molecular Structure Analysis
The molecular structure of “2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol” is characterized by a sulfonyl group attached to a 3-methylphenyl group, and a diphenyl ethanol group . The molecule has a complexity of 492, a rotatable bond count of 5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . The topological polar surface area is 62.8, and it has a heavy atom count of 25 .Chemical Reactions Analysis
While specific chemical reactions involving “2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol” are not available, it’s worth noting that aromatic compounds like this often undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile attacks the aromatic ring, leading to the substitution of a hydrogen atom with the electrophile .Physical And Chemical Properties Analysis
The exact mass and monoisotopic mass of “2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol” are both 352.11331567 . The compound has an XLogP3-AA value of 3.9, indicating its lipophilicity .Applications De Recherche Scientifique
Catalytic Oxidation Processes
One of the key applications involves the catalytic oxidation of sulfides to sulfoxides and sulfones. This process is crucial for the selective formation of these compounds, which are valuable in pharmaceuticals, agrochemicals, and fine chemicals. The use of hydrogen peroxide as an oxidant in the presence of specific catalysts highlights the efficiency of this approach in yielding sulfoxides and sulfones from sulfides under mild conditions, preserving sensitive functional groups while targeting the sulfur atom for oxidation (Yamazaki, 1996).
Coordination Chemistry and Catalysis
Furthermore, derivatives of this compound have been explored for their potential in coordination chemistry and catalysis. The sulfonation and subsequent reactions leading to stable sulfonate salts and complexes with transition metals demonstrate the compound's utility in synthesizing organometallic complexes. These complexes find applications in catalysis, showcasing the role of such derivatives in facilitating various chemical transformations, including asymmetric synthesis and cross-coupling reactions (Zábranský, Císařová, & Štěpnička, 2018).
Synthesis of Heterocyclic Compounds
The acid-catalyzed reactions involving this compound and its derivatives also play a pivotal role in the synthesis of heterocyclic compounds, such as thiophenes and thioxanthenes. These reactions highlight the compound's utility in constructing complex molecular architectures, which are important in the development of new materials, pharmaceuticals, and agrochemicals. The ability to undergo cyclization and rearrangement under specific conditions further emphasizes the compound's versatility in synthetic organic chemistry (Duus, 1976).
Photochemical Applications
Additionally, derivatives of 2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol are involved in photochemical studies, where their behavior under light irradiation is explored for potential applications in material science and organic synthesis. The study of photoinduced reactions and the generation of reactive intermediates offer insights into new pathways for chemical synthesis and the development of photoresponsive materials (Lewis, Wenzler, & Matzger, 2003).
Orientations Futures
The future research directions for “2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol” could involve exploring its potential biological activities, given the known activities of many sulfonyl compounds . Additionally, further studies could focus on optimizing its synthesis and exploring its reactivity in various chemical reactions.
Propriétés
IUPAC Name |
2-(3-methylphenyl)sulfonyl-1,1-diphenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3S/c1-17-9-8-14-20(15-17)25(23,24)16-21(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-15,22H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMXBZRETCVFBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylphenyl)sulfonyl]-1,1-diphenyl-1-ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benzimidazole, 2-[4-[2-(2-phenyl-1H-benzimidazol-1-yl)-2-(4-piperidinyl)ethoxy]phenyl]-1-(phenylmethyl)-](/img/structure/B2768574.png)
![2-(3-isobutyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid](/img/structure/B2768575.png)


![7-(2-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2768581.png)


![7-bromo-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)


![1-(2-hydroxyethyl)-2-imino-10-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2768588.png)
![methyl 5-amino-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2768589.png)
![Tert-butyl N-[(3R,4R)-3-hydroxy-1,1-dioxothian-4-yl]carbamate](/img/structure/B2768591.png)